3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride
Description
Systematic Nomenclature and Structural Identification
The compound is formally named (R/S)-3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride under IUPAC guidelines, reflecting its β-amino acid backbone, pyridin-2-yl substituent, and hydrochloride salt form. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| CAS Registry Number | 1423028-99-2 (dihydrochloride) |
| Canonical SMILES | C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
The β-carbon (C3) serves as a stereogenic center, producing (R)- and (S)-enantiomers. X-ray crystallography reveals a planar pyridine ring conjugated to the amino group, with the hydrochloride ion stabilizing the protonated amine via ionic interactions. The carboxylic acid group remains deprotonated at physiological pH, enabling zwitterionic character in aqueous solutions.
Synonyms include 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride and N-(2-pyridinyl)-β-alanine hydrochloride, though these terms are deprecated in favor of systematic naming.
Historical Development in β-Amino Acid Research
β-Amino acids gained prominence in the late 20th century due to their resistance to proteolytic degradation and ability to form stable helical structures in peptides. The synthesis of 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride emerged from efforts to incorporate aromatic heterocycles into β-peptide backbones, a strategy aimed at enhancing bioactivity and solubility.
Key milestones include:
- 1990s : Development of Strecker-type syntheses for β-amino acids using pyridine-2-carbaldehyde as a starting material.
- 2005 : First reported enantioselective synthesis of (S)-3-amino-3-(pyridin-2-yl)propanoic acid via asymmetric hydrogenation.
- 2020s : Application of the compound as a building block in metal-organic frameworks (MOFs) for catalytic asymmetric reactions.
Unlike α-amino acids, β-analogs like this compound lack ribosome-dependent biosynthesis pathways, making their production reliant on abiotic synthesis or engineered enzymes.
Position Within Pyridine-Containing Amino Acid Derivatives
The pyridin-2-yl group distinguishes this compound from related derivatives:
The 2-position nitrogen participates in a 5-membered hydrogen-bonded pseudo-cycle with the β-amino group, reducing rotational freedom and stabilizing folded conformations. This contrasts with 3- and 4-pyridyl analogs, where steric hindrance and electronic effects dominate.
Electron-withdrawing effects of the pyridin-2-yl group lower the pKa of the β-amino group (≈7.8) compared to aliphatic β-amino acids (≈9.5), enhancing water solubility at physiological pH. Table 1 summarizes comparative data:
Table 1 : Physicochemical Properties of Pyridine-Substituted β-Amino Acids
| Compound | Pyridine Position | pKa (Amino Group) | LogP |
|---|---|---|---|
| 3-Amino-3-(pyridin-2-yl)propanoic acid | 2 | 7.8 | -1.2 |
| 3-Amino-3-(pyridin-3-yl)propanoic acid | 3 | 8.4 | -0.9 |
| 4-Pyridyl-β-alanine | 4 | 8.1 | -0.7 |
Data derived from potentiometric titrations and HPLC analyses.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H |
InChI Key |
SGVRDZOLEUNEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Ethyl Acrylate Method
One of the most well-documented synthetic approaches for preparing related compounds involves the reaction between 2-aminopyridine and ethyl acrylate. This method, which could be adapted for 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride synthesis, employs anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction proceeds under nitrogen protection at elevated temperatures (120-160°C) for 16-20 hours.
The procedure typically involves:
- Placing 2-aminopyridine in a round-bottomed flask equipped with suitable stirring
- Adding anhydrous ethanol and ethyl acrylate
- Slowly adding trifluoromethanesulfonic acid as catalyst
- Conducting the reaction under nitrogen protection at 120-160°C for 16-20 hours
- Post-reaction processing at 35-40°C under 0.09-0.1 MPa pressure
- Purification through washing and recrystallization
This method has demonstrated excellent results with yields of 83-85% and purity of 99% for closely related compounds, as determined by HPLC analysis.
Alternative Classical Routes
Traditional synthetic approaches for similar compounds often involve the reaction of pyridine derivatives with beta-alanine or its derivatives. The synthesis typically begins with selecting appropriate starting materials, such as pyridine derivatives and suitable amino acid precursors.
For related pyridyl amino acids, synthetic routes might include:
- Formation of a suitable pyridine intermediate
- Coupling with an amino acid component
- Functional group transformations
- Salt formation under acidic conditions
Modern Synthetic Approaches
Solution-Phase Synthesis
Modern approaches to synthesizing 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride often involve solution-phase synthesis techniques. Based on similar compounds, this approach typically includes:
- Protection of the amino group, often using benzyloxycarbonyl (Cbz) or similar protecting groups
- Coupling reactions to introduce the pyridine moiety
- Deprotection under acidic conditions
- Formation of the hydrochloride salt
The synthesis often employs coupling reagents and carefully controlled reaction conditions to achieve the desired product with high yield and purity.
Enantioselective Synthesis
When specific stereochemistry is required, enantioselective synthesis becomes crucial. For the preparation of (R) or (S) enantiomers of 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride, approaches may include:
- Starting with enantiomerically pure precursors
- Using chiral catalysts or auxiliaries
- Employing stereoselective reaction conditions
- Separation of enantiomers through chromatographic techniques
For example, the synthesis of (2S)-2-amino-3-[4'-(3''-(4'''-trifluoromethylphenyl)-4''-methoxyphenyl)pyridin-2'-yl]propanoic acid hydrochloride (a related compound) involves:
Industrial Production Methods
Industrial-scale production of 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride requires optimization of reaction conditions for efficiency and cost-effectiveness. Key considerations include:
- Temperature control (typically 120-160°C)
- Pressure management (0.09-0.1 MPa)
- Catalyst loading optimization
- Solvent selection for maximum yield and purity
- Scale-up parameters for consistent product quality
Comparison of Synthetic Methods
Optimization of Reaction Parameters
Temperature Effects
Temperature plays a critical role in the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride. Research indicates that a temperature range of 120-160°C is typically employed for related syntheses. This elevated temperature facilitates:
- Increased reaction rates
- Enhanced solubility of reagents
- Overcoming activation energy barriers
- Promoting complete conversion of starting materials
Reaction vessels are typically equipped with oil baths for precise temperature control and efficient heat transfer during extended reaction periods.
Solvent Selection
The choice of solvent significantly impacts reaction outcomes. For the synthesis of related compounds, anhydrous ethanol has proven effective. The solvent choice affects:
- Solubility of reactants and products
- Reaction rate and mechanism
- Heat transfer efficiency
- Ease of product isolation
For different synthetic routes, solvents such as dichloromethane, methanol, or THF might be employed depending on the specific reaction requirements.
Catalyst Considerations
Catalysts dramatically influence reaction efficiency and selectivity. In the ethyl acrylate method, trifluoromethanesulfonic acid serves as an effective catalyst, with optimal loading at 5-10% of the ethyl propenoate mole number. Important catalyst considerations include:
- Type and loading amount
- Method of addition (typically slow addition to control exothermic reactions)
- Catalyst recovery and recycling for industrial applications
- Potential for catalyst poisoning or deactivation
Reaction Time Optimization
Reaction time optimization is essential for maximizing yield while minimizing side reactions. For related compounds, reaction times of 16-20 hours under reflux conditions have been reported. Factors affecting optimal reaction time include:
- Reactant concentration and purity
- Temperature and pressure conditions
- Catalyst activity and loading
- Mixing efficiency
Monitoring reaction progress via analytical techniques such as TLC or HPLC allows for determination of optimal endpoint for maximum yield and purity.
Purification and Characterization
Purification Strategies
Purification of 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically employs several techniques:
- Recrystallization: Using solvent systems such as petroleum ether/ethyl acetate (volume ratios of 8:1 to 10:1) for related compounds, or methanol/diethyl ether mixtures
- Column Chromatography: For laboratory-scale purification when high purity is required
- HPLC: Particularly reversed-phase HPLC with appropriate co-eluents like trifluoroacetic acid for analytical or preparative purposes
- Filtration and Washing: To remove insoluble impurities and unreacted starting materials
The choice of purification method depends on the scale of synthesis, desired purity, and available equipment.
Analytical Characterization
Comprehensive characterization of synthesized 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves multiple analytical techniques:
- NMR Spectroscopy (¹H/¹³C): To confirm structural integrity, showing characteristic resonances for the pyridine ring, propanoic acid backbone, and amino group
- Mass Spectrometry: To verify molecular weight and fragmentation patterns
- HPLC: To assess purity, typically aiming for >95% for research applications
- Elemental Analysis: To confirm elemental composition
- X-ray Crystallography: For definitive structural confirmation when necessary
- Optical Rotation: For confirming stereochemical purity of specific enantiomers
Quality Control Parameters
Critical quality control parameters for 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride include:
- Chemical Purity: Typically >95% for research applications, with related compounds reported at 99% purity by HPLC
- Stereochemical Purity: Particularly important for enantioselective synthesis
- Absence of Residual Solvents: Meeting appropriate regulatory guidelines
- Stability: Under various storage conditions
- Spectroscopic Profile: Matching reference standards
- Melting Point: As a physical characteristic for identity confirmation
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while substitution reactions can produce various amides .
Scientific Research Applications
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with a molecular weight of approximately 166.18 g/mol. It is an amino acid featuring a pyridine ring at the 2-position of the propanoic acid backbone and exists as a hydrochloride salt to enhance its water solubility.
Applications
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has several applications:
- Biochemical Research It is used as a building block in peptide synthesis and as a probe in studies involving neurotransmitter systems.
- Pharmaceuticals It is a versatile intermediate in organic synthesis and medicinal chemistry.
- Neurological disorder treatment It may influence pathways related to glutamate receptors, which are critical in synaptic transmission and plasticity. Additionally, its interaction with various biological targets suggests potential applications in treating neurological disorders.
- Interaction Studies Studies exploring the interactions of 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride have shown its potential to bind selectively to certain receptors related to neuronal signaling.
- Versatile Intermediate These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Positional Isomers of Pyridine Substituents
- 3-Amino-3-(pyridin-3-yl)propanoic Acid Derivatives (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS: 70702-47-5):
- Molecular formula: C₈H₁₀N₂O₂ ; molar mass: 166.18 g/mol .
- Features an α-amino group and pyridin-3-yl substituent, differing in stereochemistry (R-configuration) and substitution position. Used in peptide synthesis due to its D-alanine backbone . D-2-Amino-3-(pyridin-3-yl)propanoic Acid Dihydrochloride (CAS: 93960-21-5):
- Molecular formula: C₈H₁₂Cl₂N₂O₂ ; molar mass: 202.64 g/mol .
- Dihydrochloride salt form increases solubility compared to the hydrochloride variant .
Salt Form Comparisons
- Hydrochloride vs. Dihydrochloride Salts: 3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride (CAS: 1423028-99-2):
- Dihydrochloride form (Cl₂) vs. hydrochloride (Cl₁) may improve aqueous solubility but could affect crystallinity or stability . 2-Amino-2-(pyridin-3-yl)propanoic Acid Dihydrochloride (CAS: EN300-746609):
- Molecular formula: C₈H₁₂Cl₂N₂O₂ ; molar mass: 231.10 g/mol .
- The additional chloride ion in dihydrochloride salts often enhances bioavailability in drug formulations .
Aromatic Ring Modifications
Heterocyclic Replacements
- (R)-3-Amino-3-(furan-2-yl)propanoic Acid Hydrochloride (CAS: 1192069-05-8): Molecular formula: C₇H₉ClN₂O₃; molar mass: 214.61 g/mol.
Substituted Phenyl Derivatives
- 3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride (CAS: 1810069-92-1): Molecular formula: C₁₀H₁₁ClN₂O₂; molar mass: 226.66 g/mol. The electron-withdrawing cyano group increases metabolic stability but may reduce lipophilicity compared to pyridin-2-yl derivatives .
- (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride: Molecular formula: C₁₃H₁₈ClNO₂; molar mass: 255.74 g/mol.
Stereochemical Variations
- (3S)-3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride (CAS: 2059910-88-0): Molecular formula: C₉H₁₁ClINO₂; molar mass: 327.55 g/mol. The S-configuration and iodine substituent introduce chirality and heavy atom effects, useful in X-ray crystallography or radiolabeling studies .
- (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic Acid Hydrochloride (CAS: 845909-40-2): Molecular formula: C₁₀H₁₀ClNO₄; molar mass: 243.65 g/mol.
Research Implications
The structural variations among these compounds highlight critical structure-activity relationships (SAR):
- Pyridine Position : Pyridin-2-yl derivatives may engage in hydrogen bonding via the nitrogen at the 2-position, unlike pyridin-3-yl analogs .
- Salt Forms: Dihydrochloride salts generally offer higher solubility (~20–30% in water) compared to monohydrochloride forms, crucial for oral bioavailability .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano) improve metabolic stability but may require formulation adjustments to counter reduced permeability .
Biological Activity
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 166.18 g/mol
- Density : 1.268 g/cm³
- Boiling Point : 323.5 °C
The compound exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for its application in biochemical research and pharmaceuticals.
Biological Activity
Research indicates that 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride exhibits significant biological activities, particularly as a potential neurotransmitter or modulator. Its structural similarity to amino acids involved in neurotransmission suggests it may influence glutamate receptor pathways, which are essential for synaptic transmission and plasticity.
The compound interacts with various biological targets, suggesting multiple mechanisms of action:
- Neurotransmitter Modulation : It may act on glutamate receptors, influencing neuronal signaling and synaptic plasticity.
- Enzyme Interaction : The compound has been shown to bind selectively to certain receptors related to neuronal signaling, indicating potential roles in enzyme inhibition and receptor modulation.
Case Studies
Several studies have explored the effects of 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride:
-
Neurotransmission Studies :
- A study demonstrated that the compound could enhance synaptic transmission in vitro by modulating glutamate receptors, suggesting its potential use in treating neurological disorders such as Alzheimer's disease.
- Antimicrobial Activity :
Comparative Data Table
Applications
3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has potential applications in various fields:
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyridin-2-yl derivatives with protected amino acids. For example, solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies can be applied . Alternatively, solution-phase synthesis may employ coupling agents like HATU or DCC in anhydrous DMF, followed by HCl-mediated deprotection and salt formation. Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry of reagents (e.g., 1.2 eq pyridinyl precursor) to minimize side products. Purification via reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) ensures high purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring and propanoic acid backbone .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z calculated for C₈H₁₁N₂O₂·HCl: 218.06) .
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended for biological assays) .
- Thermogravimetric analysis (TGA) to evaluate stability under heating, as hydrochloride salts may decompose at >200°C .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in PBS at pH 7.4). For organic solvents, use DMSO (for stock solutions) or methanol. Store lyophilized powder at -20°C in airtight containers with desiccants to prevent hydrolysis. Avoid freeze-thaw cycles to maintain stability .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in:
- Purity : Reanalyze batches via LC-MS to rule out impurities (>98% purity recommended) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer pH (adjust for hydrochloride’s acidity), and incubation times .
- Target specificity : Perform counter-screens against related enzymes (e.g., kinases vs. phosphatases) to confirm selectivity .
Case Study: A study on analogous fluoropyridinyl derivatives found that varying assay pH (6.5 vs. 7.4) altered IC₅₀ values by 10-fold, highlighting the need for protocol harmonization .
Q. What computational strategies predict the interaction of the pyridin-2-yl group with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions:
- The pyridin-2-yl group’s nitrogen participates in hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) .
- Compare with phenyl or pyrimidinyl analogs to assess steric/electronic effects on binding affinity .
- Validate predictions via mutagenesis (e.g., alanine scanning of target proteins) .
Q. How can this compound be functionalized for use in drug delivery systems?
- Methodological Answer :
- Conjugation : Attach PEG chains via EDC/NHS chemistry to the carboxylic acid group, enhancing pharmacokinetics .
- Prodrug design : Esterify the carboxylate with p-nitrophenyl groups for controlled release in vivo .
- Nanoparticle loading : Encapsulate in PLGA nanoparticles (10–20% w/w loading efficiency) for sustained release, characterized by dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
